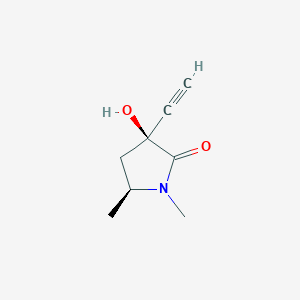
(3S,5S)-3-Ethynyl-3-hydroxy-1,5-dimethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a pyrrolidinone ring with ethynyl and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-ethynyl-1,5-dimethylpyrrolidin-2-one.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (3S,5S) isomer.
Industrial Production Methods
In an industrial setting, the production of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5S)-Fluvastatin: A statin used to lower cholesterol levels.
(3S,5R)-Fluvastatin: Another enantiomer of fluvastatin with different pharmacological properties.
Uniqueness
(3S,5S)-3-ETHYNYL-3-HYDROXY-1,5-DIMETHYL-PYRROLIDIN-2-ONE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(3S,5S)-3-ethynyl-3-hydroxy-1,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(11)5-6(2)9(3)7(8)10/h1,6,11H,5H2,2-3H3/t6-,8+/m0/s1 |
Clave InChI |
PIISUDNVZNUNOQ-POYBYMJQSA-N |
SMILES isomérico |
C[C@H]1C[C@@](C(=O)N1C)(C#C)O |
SMILES canónico |
CC1CC(C(=O)N1C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


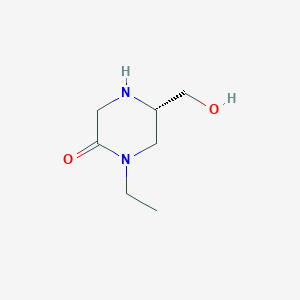
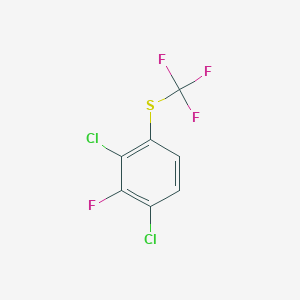
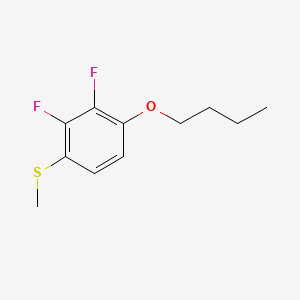
![3-(tert-Butoxycarbonyl)-1,1-dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline-4-carboxylic acid](/img/structure/B14040786.png)
![7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14040792.png)
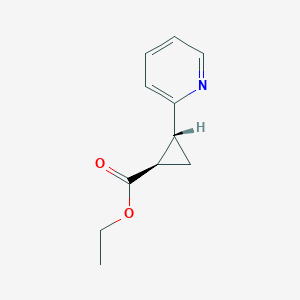

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-5-YL)propanoic acid hydrochloride](/img/structure/B14040797.png)


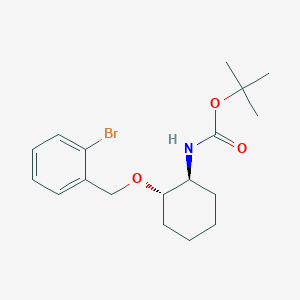
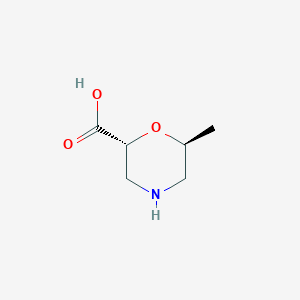

![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)
